LOC1886

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C13H11N3O2 |

|---|---|

分子量 |

241.24 g/mol |

IUPAC名 |

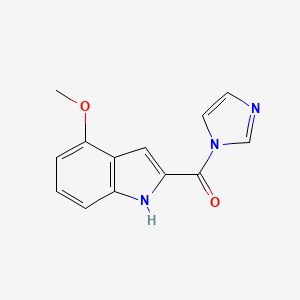

imidazol-1-yl-(4-methoxy-1H-indol-2-yl)methanone |

InChI |

InChI=1S/C13H11N3O2/c1-18-12-4-2-3-10-9(12)7-11(15-10)13(17)16-6-5-14-8-16/h2-8,15H,1H3 |

InChIキー |

KVCZCNUNOCVNIE-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=CC2=C1C=C(N2)C(=O)N3C=CN=C3 |

製品の起源 |

United States |

Foundational & Exploratory

LOC1886: An In-depth Technical Guide on its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

LOC1886 is a small molecule inhibitor that demonstrates a unique allosteric mechanism of action against Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis. By covalently binding to a cysteine residue (C66) distal from the active site, this compound induces a conformational change that not only inhibits the enzyme's peroxide-reducing activity but also leads to its degradation. This dual action culminates in the accumulation of lipid reactive oxygen species (ROS), ultimately triggering ferroptotic cell death in cancer cells dependent on GPX4. This guide provides a comprehensive overview of this compound's mechanism, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction

Glutathione Peroxidase 4 (GPX4) is a critical enzyme in the cellular defense against lipid peroxidation, a process implicated in a form of regulated cell death known as ferroptosis. The dysregulation of ferroptosis has been linked to various disease states, including cancer. Aggressive cancers, particularly those that have undergone an epithelial-to-mesenchymal transition (EMT), often exhibit a heightened dependence on GPX4 for survival, making it a compelling therapeutic target. This compound has emerged from screening efforts as a novel covalent inhibitor of GPX4, demonstrating a distinct mechanism for inducing ferroptosis.

Mechanism of Action: Allosteric Inhibition and Degradation of GPX4

The primary mechanism of action of this compound involves its covalent interaction with the GPX4 enzyme.

2.1. Covalent Binding to an Allosteric Site:

-

This compound was identified as a hit from a thermal shift screening assay, indicating direct binding to GPX4.[1][2]

-

Subsequent ¹H, ¹⁵N-HSQC-NMR assays revealed that this compound strongly interacts with a binding site around cysteine 66 (C66) of GPX4.[1][2]

-

Mass spectrometry analysis confirmed that this compound covalently binds to the GPX4 U46C mutant.[1][2] The proposed reaction involves a nucleophilic substitution where the cysteine thiol of GPX4 attacks and displaces the imidazole (B134444) ring of this compound, forming a stable thioester bond.[2]

-

Co-crystal structures of GPX4 in complex with this compound have confirmed this binding at the C66 residue.[2] This binding event occurs at an allosteric site, meaning it is spatially distinct from the enzyme's active site.[1][2]

2.2. Conformational Change and Inhibition of Enzymatic Activity:

-

The covalent binding of this compound to the C66 allosteric site induces a conformational change in GPX4.[2] Specifically, residues L166-F170 transition from a loop to a helical structure.[2]

-

This structural alteration inhibits the enzymatic ability of GPX4 to reduce phospholipid hydroperoxides.[1][2]

2.3. Induction of GPX4 Degradation:

-

In addition to inhibiting its enzymatic function, treatment of HT-1080 cells with this compound leads to the degradation of the native GPX4 protein.[1][2]

2.4. Triggering Ferroptosis:

-

The dual effects of enzymatic inhibition and protein degradation lead to a significant increase in lipid peroxidation within the cell.[1][2]

-

This accumulation of lipid ROS is a hallmark of ferroptosis.

-

The ferroptotic cell death induced by this compound can be rescued by the ferroptosis-specific inhibitor ferrostatin-1 and the lipophilic antioxidant alpha-tocopherol.[1][2]

-

Conversely, inhibitors of other cell death pathways, such as the apoptosis inhibitor Z-VAD-FMK and the necroptosis inhibitor Nec-1s, do not rescue the cells from this compound-induced death, confirming the specificity of the ferroptotic mechanism.[1][2]

Quantitative Data Summary

| Parameter | Value | Cell Line/System | Reference |

| Thermal Shift (ΔTm) | 3°C | Purified GPX4 | [1][2] |

| Inhibition of GPX4 in Cell Lysate | Significant inhibition at 200 µM | HT1080 cell lysates | [1] |

| Degradation of Native GPX4 | Significant degradation at 100 µM | HT-1080 cells | [1] |

Note: Specific Ki values for this compound were not detailed in the provided search results, though it was noted to have lower potency than other GPX4 inhibitors like RSL3 and ML162.[2]

Experimental Protocols

4.1. Intact Protein MALDI MS Analysis:

-

Purpose: To confirm the covalent binding of this compound to GPX4.

-

Protocol:

-

40 µM of GPX4 U46C protein was incubated with 375 µM of this compound.

-

The incubation was performed in a reaction buffer (20 mM Tris pH 9.0, 100 mM NaCl, 2 mM TCEP, 1.5% DMSO).

-

The mixture was incubated at 37°C for 4 hours, then transferred to 4°C overnight.

-

Covalent binding was confirmed using intact protein Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI MS).

-

For crystallization, the protein-inhibitor complex was exchanged into a crystallization buffer (20 mM Tris pH 8.0, 300 mM NaCl, 3 mM TCEP) and concentrated to 5 mg/ml.[1]

-

4.2. GPX4 Enzymatic Activity Assay (Cell Lysate):

-

Purpose: To measure the inhibitory effect of this compound on GPX4 activity in a cellular context.

-

Protocol:

-

HT1080 cell lysates were prepared.

-

The lysates were preincubated with either DMSO (control), 50 µM RSL3 (positive control), or 200 µM this compound.

-

The enzymatic activity of GPX4, specifically its ability to reduce phospholipid hydroperoxides, was then measured.

-

Statistical analysis was performed using a one-way ANOVA followed by Dunnett's multiple comparisons test.[1]

-

4.3. Cellular GPX4 Degradation Assay:

-

Purpose: To determine if this compound induces the degradation of GPX4 in cells.

-

Protocol:

-

HT-1080 cells were treated with 100 µM this compound.

-

The levels of native GPX4 protein were assessed, likely via Western Blot or a similar protein quantification method.

-

An unpaired t-test was performed to determine statistical significance.[1]

-

4.4. Lipid Peroxidation Assay (C11-BODIPY):

-

Purpose: To quantify the induction of lipid ROS, a key indicator of ferroptosis.

-

Protocol:

-

HT-1080 cells were treated with this compound. RSL3 was used as a positive control.

-

To confirm ferroptosis, a rescue experiment was performed by co-treating cells with the ferroptosis inhibitor ferrostatin-1.

-

The fluorescent probe C11-BODIPY (581/591) was used to measure lipid peroxidation, likely via flow cytometry or fluorescence microscopy.[1][2]

-

4.5. Cell Viability/Ferroptosis Rescue Assay:

-

Purpose: To confirm that this compound induces cell death specifically via ferroptosis.

-

Protocol:

-

HT-1080 fibrosarcoma cells were treated with this compound.

-

Rescue agents were co-incubated with this compound in separate experimental arms:

-

Ferrostatin-1 (ferroptosis inhibitor)

-

Alpha-tocopherol (lipophilic antioxidant)

-

Z-VAD-FMK (apoptosis inhibitor)

-

Nec-1s (necroptosis inhibitor)

-

-

Cell viability was assessed to determine which inhibitors could rescue the cells from this compound-induced death.[1][2]

-

Visualizations

Caption: Mechanism of this compound leading to ferroptosis.

Caption: Logical workflow for characterizing this compound.

References

The Role of LOC1886 in Inducing Ferroptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid peroxides to lethal levels.[1][2][3][4] This process is distinct from other forms of programmed cell death such as apoptosis and necroptosis.[1] The central axis of ferroptosis regulation involves the selenoenzyme Glutathione (B108866) Peroxidase 4 (GPX4), which plays a crucial role in detoxifying lipid peroxides.[1][4] Inhibition of GPX4 activity leads to an accumulation of lipid reactive oxygen species (ROS), ultimately triggering ferroptotic cell death.[1][4] Small molecules that can modulate GPX4 activity are therefore of significant interest for therapeutic development, particularly in oncology.[1][5]

This technical guide focuses on LOC1886, a novel small molecule inhibitor of GPX4, and its role in the induction of ferroptosis.[6][7] this compound has been identified as a covalent binder to an allosteric site on GPX4, leading to both its inhibition and degradation, thereby potently inducing ferroptosis in cancer cells.[6][7] This document provides a comprehensive overview of the mechanism of action of this compound, quantitative data on its activity, detailed experimental protocols for its study, and visual representations of the relevant biological pathways and experimental workflows.

Mechanism of Action of this compound

This compound induces ferroptosis primarily through the direct inhibition and subsequent degradation of GPX4.[6][7] Unlike some ferroptosis inducers that act upstream by depleting glutathione (GSH), such as erastin, this compound directly targets the central regulator of lipid peroxidation.[1][8]

Allosteric Inhibition: this compound is a lead-optimized compound identified through high-throughput screening.[6][7] It covalently binds to an allosteric site on GPX4, specifically at Cys66.[6][7] This binding is distinct from the active site containing the catalytic selenocysteine.[7] The covalent modification of Cys66 by this compound leads to a conformational change in the protein, which in turn inhibits its enzymatic activity.[6][7]

GPX4 Degradation: In addition to enzymatic inhibition, treatment with this compound has been shown to induce the degradation of the GPX4 protein in cells.[6][7] The precise mechanism of this degradation is still under investigation but contributes to the overall reduction of cellular capacity to repair lipid peroxides.

Induction of Lipid Peroxidation: By inhibiting and degrading GPX4, this compound leads to a significant increase in lipid peroxidation.[6][7] This accumulation of lipid ROS is a hallmark of ferroptosis and the ultimate cause of cell death. The effect of this compound on lipid peroxidation can be rescued by treatment with the ferroptosis-specific inhibitor ferrostatin-1.[6][7]

Signaling Pathway of this compound-Induced Ferroptosis

The signaling pathway initiated by this compound culminates in ferroptotic cell death. The key steps are outlined in the diagram below.

Caption: Signaling pathway of this compound-induced ferroptosis.

Quantitative Data

The following table summarizes the key quantitative data regarding the activity of this compound.

| Parameter | Value | Cell Line/System | Reference |

| GPX4 Inhibition | |||

| Enzymatic Activity Inhibition (cellular lysate) | Significant inhibition at 200 µM | HT1080 cell lysates | [6] |

| Inhibition Constant (Ki) on purified GPX4U46C | ~100 µM | Purified protein | [6] |

| GPX4 Degradation | |||

| GPX4 Protein Levels | Significant reduction after treatment with 100 µM this compound | HT1080 cells | [6] |

| Induction of Lipid Peroxidation | |||

| C11-BODIPY Fluorescence (Lipid ROS) | Significant increase with 100 µM this compound, comparable to 200 nM RSL3 | HT1080 cells | [6][7] |

| Induction of Ferroptosis | |||

| Cell Viability | Potent induction of cell death, rescued by ferrostatin-1 | HT1080 cells | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of this compound in inducing ferroptosis.

Cell Culture and Treatment

-

Cell Line: HT-1080 fibrosarcoma cells are commonly used for studying ferroptosis.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: For experiments, cells are seeded in appropriate plates (e.g., 96-well for viability assays, 6-well for western blotting or flow cytometry). After overnight attachment, the medium is replaced with fresh medium containing this compound at the desired concentration (e.g., 100 µM). Control cells are treated with an equivalent concentration of the vehicle (e.g., DMSO). For rescue experiments, cells are co-treated with this compound and a ferroptosis inhibitor like ferrostatin-1 (e.g., 1 µM).

GPX4 Enzymatic Activity Assay

This assay measures the ability of GPX4 in cell lysates to reduce phospholipid hydroperoxides.

-

Lysate Preparation: HT1080 cells are harvested and lysed in a suitable buffer.

-

Pre-incubation: Cell lysates are pre-incubated with DMSO (vehicle control), RSL3 (positive control, e.g., 50 µM), or this compound (e.g., 200 µM).

-

Enzymatic Reaction: The enzymatic activity of GPX4 is then measured using a commercially available kit or a published protocol that monitors the reduction of a phospholipid hydroperoxide substrate.

Western Blotting for GPX4 Degradation

This protocol is used to assess the levels of GPX4 protein following treatment with this compound.

-

Cell Lysis: After treatment with this compound (e.g., 100 µM) for a specified time, cells are washed with PBS and lysed in RIPA buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody against GPX4. A primary antibody against a loading control (e.g., β-actin or GAPDH) is also used.

-

Detection: After incubation with a corresponding secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) system. Band intensities are quantified using densitometry software.

Lipid Peroxidation Assay using C11-BODIPY

This flow cytometry-based assay quantifies the extent of lipid peroxidation in cells.

-

Cell Treatment: HT1080 cells are treated with DMSO, RSL3 (e.g., 200 nM), or this compound (e.g., 100 µM), with or without ferrostatin-1.

-

Staining: Towards the end of the treatment period, cells are incubated with the fluorescent probe C11-BODIPY 581/591 (e.g., at 2.5 µM) for 30 minutes.

-

Flow Cytometry: Cells are harvested, washed, and resuspended in PBS. The fluorescence of C11-BODIPY is then analyzed by flow cytometry. Oxidation of the probe results in a shift in its fluorescence emission from red to green, which can be quantified.

Cell Viability Assay

This assay determines the effect of this compound on cell survival.

-

Cell Seeding and Treatment: Cells are seeded in a 96-well plate and treated with various concentrations of this compound, with or without ferroptosis inhibitors (ferrostatin-1), apoptosis inhibitors (Z-VAD-FMK), or necroptosis inhibitors (Nec-1s).

-

Viability Measurement: After the desired incubation period (e.g., 24-48 hours), cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or by staining with propidium (B1200493) iodide and analysis by flow cytometry.

Experimental Workflow

The following diagram illustrates a general experimental workflow for investigating the ferroptosis-inducing activity of this compound.

Caption: A typical workflow for characterizing this compound.

Conclusion

This compound represents a promising chemical probe and a potential starting point for the development of therapeutics that target the GPX4-mediated ferroptosis pathway. Its unique mechanism of action, involving both allosteric inhibition and degradation of GPX4, provides a potent means of inducing ferroptosis in cancer cells. The experimental protocols and data presented in this guide offer a framework for researchers and drug developers to further investigate this compound and similar molecules. Future studies should aim to elucidate the precise mechanism of this compound-induced GPX4 degradation and evaluate its efficacy and safety in preclinical models of cancer and other diseases where ferroptosis induction may be beneficial.

References

- 1. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting ferroptosis opens new avenues for the development of novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Molecular mechanism of ferroptosis and its role in the occurrence and treatment of diabetes [frontiersin.org]

- 4. Mechanisms and pharmacological applications of ferroptosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Novel Potent Covalent Glutathione Peroxidase 4 Inhibitors as Highly Selective Ferroptosis Inducers for the Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Small Molecule Allosteric inhibitors of GPX4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. stockwelllab.fas.columbia.edu [stockwelllab.fas.columbia.edu]

- 8. Advances in Ferroptosis-Inducing Agents by Targeted Delivery System in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Allosteric Inhibition of GPX4 by LOC1886

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism, quantitative parameters, and experimental validation of LOC1886, a novel allosteric inhibitor of Glutathione (B108866) Peroxidase 4 (GPX4). GPX4 is a critical enzyme in the prevention of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. The discovery of an allosteric site on GPX4 has opened new avenues for therapeutic intervention, particularly in cancers that are dependent on GPX4 for survival.[1][2] this compound serves as a key probe compound for validating this allosteric approach.[1]

Quantitative Data Summary

This compound covalently modifies GPX4 at an allosteric site, leading to enzyme inhibition and subsequent cellular effects. The following table summarizes the key quantitative data associated with its activity.

| Parameter | Value | Target/System | Description | Citation |

| Inhibition Constant (Ki) | 102 µM | Purified GPX4U46C protein | Measures the binding affinity of this compound to the purified GPX4 enzyme. | [3][4] |

| Enzymatic Inhibition | Effective at 200 µM | HT-1080 cell lysates | Concentration at which this compound significantly inhibits the ability of cellular GPX4 to reduce phospholipid hydroperoxides. | [1][4] |

| GPX4 Degradation | Effective at 100 µM | HT-1080 cells | Concentration that induces the degradation of native GPX4 protein within cells. | [1][4] |

| Lipid Peroxidation | Effective at 100 µM | HT-1080 cells | Concentration that causes a significant increase in cellular lipid peroxidation, indicative of ferroptosis. | [1][3] |

| Cell Viability Reduction | Effective at 125 µM | HT-1080 cells | Concentration that reduces the viability of cancer cells through the induction of ferroptosis. | [4] |

Mechanism of Allosteric Inhibition

Unlike active-site inhibitors, this compound targets a distinct, non-conserved allosteric site on GPX4.[1] Mass spectrometry and co-crystal structure analysis have confirmed that this compound covalently binds to Cysteine 66 (C66) and has also been observed to modify Cysteine 10 (C10) within this allosteric pocket.[5]

This covalent binding event induces a significant conformational change in the enzyme.[1][2] Specifically, residues near the binding site (L166-F170) transition from a loop to a helix structure.[4] This structural rearrangement not only inhibits the enzyme's catalytic activity but also triggers its subsequent degradation within the cellular environment.[1][4] The inhibition of GPX4's function—the reduction of phospholipid hydroperoxides (PLOOH) to their corresponding alcohols (PLOH)—leads to an accumulation of lipid reactive oxygen species (ROS), culminating in ferroptotic cell death.[1][4]

Signaling Pathway: From GPX4 Inhibition to Ferroptosis

The inhibition of GPX4 by this compound initiates a well-defined signaling cascade that results in ferroptosis. In a healthy cell, GPX4, using glutathione (GSH) as a cofactor, detoxifies lipid hydroperoxides. When this compound inhibits GPX4, this protective mechanism fails. The unchecked accumulation of lipid peroxides on cellular membranes, particularly those containing polyunsaturated fatty acids (PUFAs), leads to membrane damage, increased lipid ROS, and ultimately, iron-dependent cell death known as ferroptosis.[1][6] This entire process can be rescued by ferroptosis-specific inhibitors like ferrostatin-1, confirming the pathway.[1][4]

Experimental Protocols

The characterization of this compound as a GPX4 inhibitor involved several key biophysical and cell-based assays.

GPX4 Enzymatic Activity Assay (Coupled Enzyme Assay)

This assay measures GPX4 activity by monitoring the consumption of NADPH, which has a distinct absorbance at 340 nm.[1][7]

-

Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of purified GPX4 or GPX4 in cell lysates.

-

Principle: GPX4 reduces a substrate (e.g., phospholipid hydroperoxide), consuming reduced glutathione (GSH). Glutathione reductase (GR) then regenerates GSH from its oxidized form (GSSG), a process that consumes NADPH. The rate of NADPH disappearance is proportional to GPX4 activity.

-

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 0.1 M sodium phosphate, pH 7.3) containing 1 mM EDTA, 3 mM GSH, 0.2 mM NADPH, and glutathione reductase (approx. 0.15 units).[7]

-

Inhibitor Incubation: Pre-incubate the GPX4 source (either purified GPX4U46C protein or HT-1080 cell lysate) with this compound (e.g., 200 µM) or a DMSO vehicle control for a defined period.[1][4]

-

Initiation: Initiate the reaction by adding the hydroperoxide substrate (e.g., phosphatidylcholine hydroperoxide, PCOOH).[8]

-

Measurement: Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.

-

Analysis: Calculate the rate of NADPH consumption to determine GPX4 activity. The inhibition constant (Ki) can be determined by measuring activity across a range of substrate and inhibitor concentrations.[1][4]

-

Lipid Peroxidation Assay (C11-BODIPY Staining)

This flow cytometry-based assay quantifies lipid ROS, a key marker of ferroptosis.[1][4]

-

Objective: To measure the increase in lipid peroxidation in cells treated with this compound.

-

Principle: The fluorescent probe C11-BODIPY 581/591 is incorporated into cellular membranes. Upon oxidation by lipid peroxides, its fluorescence emission shifts from red to green. The increase in green fluorescence is proportional to the level of lipid peroxidation.

-

Methodology:

-

Cell Treatment: Treat HT-1080 cells with this compound (e.g., 100 µM), a positive control (e.g., RSL3), and a DMSO vehicle control for a specified time. A rescue condition co-treated with ferrostatin-1 should be included.[4]

-

Staining: Incubate the treated cells with the C11-BODIPY probe.

-

Data Acquisition: Analyze the cells using a flow cytometer, measuring the fluorescence intensity in both the green (oxidized) and red (reduced) channels.

-

Analysis: Quantify the shift from red to green fluorescence to determine the extent of lipid peroxidation. Compare the results from this compound-treated cells to controls.[1]

-

Covalent Binding and Site Identification

Mass spectrometry is used to confirm the covalent nature of the inhibitor and identify its binding site.[1][5]

-

Objective: To verify that this compound covalently binds to GPX4 and to identify the modified amino acid residue(s).

-

Methodology:

-

Incubation: Incubate purified GPX4U46C protein with an excess of this compound or DMSO control.[4]

-

Intact Protein Analysis: Analyze the intact protein using MALDI-MS to detect a mass shift corresponding to the addition of the this compound molecule. The observed mass shift can confirm the covalent adduction.[1][5]

-

Peptide Mapping (LC-MS/MS): Digest the protein-inhibitor complex with a protease (e.g., trypsin).

-

Analysis: Analyze the resulting peptides by LC-MS/MS. Identify the peptide fragment containing the mass shift and perform fragmentation analysis (MS/MS) to pinpoint the exact modified residue (e.g., C66).[5]

-

Experimental and Validation Workflow

The identification and characterization of this compound followed a logical progression from initial screening to detailed mechanistic studies.

Conclusion

This compound is a crucial chemical tool that validates the allosteric pocket surrounding C66 as a druggable site on GPX4.[1] Its mechanism of action—covalent binding leading to conformational change, inhibition, and degradation—provides a multi-pronged approach to inactivating the enzyme. While this compound itself has relatively modest potency and may not be suitable for in vivo use, it serves as an invaluable starting point for the design and optimization of next-generation allosteric GPX4 inhibitors for treating aggressive, drug-resistant cancers and other diseases where ferroptosis modulation is therapeutically beneficial.[4][9]

References

- 1. Small Molecule Allosteric inhibitors of GPX4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-molecule allosteric inhibitors of GPX4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. stockwelllab.fas.columbia.edu [stockwelllab.fas.columbia.edu]

- 5. columbia.edu [columbia.edu]

- 6. A masked zinger to block GPX4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NEW STRATEGIES FOR THE ISOLATION AND ACTIVITY DETERMINATION OF NATURALLY OCCURRING TYPE-4 GLUTATHIONE PEROXIDASE - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A tangible method to assess native ferroptosis suppressor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Impact of LOC1886 on Lipid Peroxidation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

LOC1886 is a novel small-molecule compound that has been identified as a covalent inhibitor of Glutathione (B108866) Peroxidase 4 (GPX4), a key enzyme in the regulation of lipid peroxidation and ferroptosis. This document provides a technical guide on the mechanism of action of this compound, its effects on lipid peroxidation, and the experimental protocols used to characterize its activity.

Introduction to Lipid Peroxidation

Lipid peroxidation is a metabolic process that causes the oxidative degradation of lipids. It is a chain reaction that, once initiated, can lead to the production of a variety of reactive aldehyde products, such as malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE). These products can damage cellular components, including proteins, DNA, and lipids themselves, leading to cellular dysfunction and death. The process of lipid peroxidation is implicated in a wide range of pathologies, including neurodegenerative diseases, cardiovascular diseases, and cancer.

One of the key defense mechanisms against lipid peroxidation is the enzyme Glutathione Peroxidase 4 (GPX4). GPX4 is a unique glutathione peroxidase that can directly reduce lipid hydroperoxides within biological membranes and lipoproteins, thereby terminating the lipid peroxidation chain reaction. Inhibition of GPX4 can lead to an accumulation of lipid peroxides and induce a specific form of regulated cell death known as ferroptosis.

This compound: A Covalent Inhibitor of GPX4

This compound is a small molecule that has been identified as a potent and specific inhibitor of GPX4. Research has demonstrated that this compound covalently binds to the cysteine residue at position 66 (C66) of the GPX4 protein.[1] This covalent modification leads to the inhibition of GPX4's enzymatic activity and subsequent degradation of the GPX4 protein.[1]

Mechanism of Action

The proposed mechanism of action for this compound involves a nucleophilic substitution reaction where the thiol group of the C66 residue in GPX4 attacks the imidazole (B134444) ring of this compound, forming a stable thioester bond.[1] This covalent binding allosterically inhibits the enzyme's ability to reduce lipid hydroperoxides.

Caption: Mechanism of this compound action on GPX4.

Effect of this compound on Lipid Peroxidation

By inhibiting GPX4, this compound treatment leads to a significant increase in intracellular lipid reactive oxygen species (ROS), a hallmark of lipid peroxidation.[1] This effect has been observed in various cell lines, including the HT-1080 fibrosarcoma cell line.[1] The increase in lipid peroxidation induced by this compound can be reversed by treatment with the ferroptosis-specific inhibitor, ferrostatin-1, and the lipophilic antioxidant, alpha-tocopherol, confirming that this compound's effects are mediated through the ferroptosis pathway.[1]

Quantitative Data on Lipid Peroxidation

The following table summarizes the observed effects of this compound on markers of lipid peroxidation and cell viability.

| Cell Line | Treatment | Concentration | Effect | Measurement | Reference |

| HT-1080 | This compound | Not specified | Significant increase in lipid ROS | C11-BODIPY fluorescence | [1] |

| HT-1080 | This compound + Ferrostatin-1 | Not specified | Rescue of lipid ROS increase | C11-BODIPY fluorescence | [1] |

| HT-1080 | This compound | Not specified | Induction of ferroptosis | Cell viability assay | [1] |

| HT-1080 | This compound + Ferrostatin-1 | Not specified | Rescue of ferroptosis | Cell viability assay | [1] |

| HT-1080 | This compound + α-Tocopherol | Not specified | Rescue of ferroptosis | Cell viability assay | [1] |

| HT-1080 | This compound | 100 µM | Degradation of GPX4 protein | Western Blot | [1] |

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon existing research. The following sections outline the methodologies used to assess the impact of this compound on lipid peroxidation.

Cell Culture and Treatment

-

Cell Line: HT-1080 fibrosarcoma cells.

-

Culture Conditions: Standard cell culture conditions (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator).

-

Treatment: Cells are treated with this compound at the desired concentration and for the specified duration. For rescue experiments, cells are co-treated with this compound and ferrostatin-1 or alpha-tocopherol.

Lipid ROS Measurement using C11-BODIPY

This assay utilizes the fluorescent probe C11-BODIPY 581/591 to detect lipid peroxidation. The probe shifts its fluorescence emission from red to green upon oxidation of the polyunsaturated butadienyl portion of the dye.

Caption: General workflow for lipid ROS measurement.

-

Protocol:

-

Seed HT-1080 cells in a suitable plate format.

-

Treat cells with this compound and/or other compounds for the desired time.

-

Incubate the cells with C11-BODIPY probe (e.g., 2.5 µM) for a specified time (e.g., 30 minutes).

-

Wash the cells with PBS to remove excess probe.

-

Analyze the green and red fluorescence using a flow cytometer or fluorescence microscope. An increase in the green/red fluorescence ratio indicates an increase in lipid peroxidation.

-

GPX4 Activity Assay

The enzymatic activity of GPX4 can be measured using an in vitro assay with purified enzyme or in cell lysates. A common method involves monitoring the NADPH oxidation rate in the presence of a lipid hydroperoxide substrate.

-

Protocol (using purified GPX4):

-

Purify recombinant GPX4 protein.

-

Prepare a reaction mixture containing NADPH, glutathione (GSH), and glutathione reductase.

-

Add the purified GPX4 enzyme, pre-incubated with or without this compound.

-

Initiate the reaction by adding a lipid hydroperoxide substrate (e.g., phosphatidylcholine hydroperoxide).

-

Monitor the decrease in absorbance at 340 nm, which corresponds to NADPH oxidation.

-

GPX4 Degradation Assay

The effect of this compound on GPX4 protein levels can be assessed by Western blotting.

-

Protocol:

-

Treat HT-1080 cells with 100 µM this compound for 24 hours.[1]

-

Lyse the cells and quantify total protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for GPX4 and a suitable loading control (e.g., β-actin).

-

Incubate with a secondary antibody and detect the protein bands using an appropriate imaging system.

-

Cell Viability and Ferroptosis Assay

Cell viability in response to this compound treatment can be measured using various assays, such as the CellTiter-Glo luminescent cell viability assay.

-

Protocol:

-

Seed HT-1080 cells in a 96-well plate.

-

Treat cells with a dose range of this compound, with or without ferroptosis inhibitors (ferrostatin-1), apoptosis inhibitors (Z-VAD-FMK), or necroptosis inhibitors (Nec-1s).[1]

-

After the treatment period (e.g., 48 hours), add the CellTiter-Glo reagent.[1]

-

Measure luminescence using a plate reader. A decrease in luminescence indicates a decrease in cell viability.

-

Signaling Pathway

The inhibition of GPX4 by this compound initiates a signaling cascade that leads to ferroptosis. This pathway is characterized by the accumulation of lipid hydroperoxides, which ultimately results in cell death.

Caption: Signaling pathway of this compound-induced ferroptosis.

Conclusion

This compound is a valuable research tool for studying the role of GPX4 and lipid peroxidation in cellular processes and disease models. Its specific, covalent mechanism of action provides a potent means to induce ferroptosis. The experimental protocols outlined in this document serve as a guide for researchers investigating the effects of this compound and other potential modulators of lipid peroxidation. Further research is warranted to fully elucidate the therapeutic potential of targeting GPX4 and the ferroptosis pathway.

References

An In-depth Technical Guide to the Initial Studies of LOC1886, a Covalent Allosteric Inhibitor of GPX4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a promising therapeutic avenue, particularly in the context of drug-resistant cancers. A key regulator of this pathway is Glutathione Peroxidase 4 (GPX4), a selenoenzyme that neutralizes lipid hydroperoxides. Initial studies have identified LOC1886 as a novel small molecule inhibitor of GPX4. This technical guide provides a comprehensive overview of the foundational research on this compound, detailing its mechanism of action, quantitative biochemical and cellular effects, and the experimental protocols utilized in its initial characterization. The information presented herein is synthesized from the primary publication by Liu, H., Forouhar, F., Lin, A.J., et al. titled "Small-molecule allosteric inhibitors of GPX4," published in Cell Chemical Biology in 2022, and other relevant methodological resources.[1][2]

Data Presentation

The following tables summarize the key quantitative data from the initial studies on this compound.

Table 1: Biochemical and Cellular Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| GPX4 Inhibition (Ki) | 102 µM | Purified GPX4U46C protein | [1] |

| GPX4 Degradation | ~50% reduction at 100 µM | HT-1080 cells | [1] |

| Lipid Peroxidation Induction | Significant increase at 100 µM | HT-1080 cells | [1] |

| Cell Viability (IC50) | Not explicitly reported, but significant cell death observed at 125 µM | HT-1080 cells | [1] |

Table 2: Biophysical Characterization of this compound-GPX4 Interaction

| Technique | Observation | Target | Reference |

| Intact Protein Mass Spectrometry | Covalent adduct formation | Purified GPX4U46C protein | [1] |

| X-ray Crystallography (PDB ID: 7U4M) | Covalent bond to Cysteine 66 in an allosteric site | Human GPX4U46C |

Experimental Protocols

Detailed methodologies for the key experiments cited in the initial studies of this compound are provided below.

GPX4 Enzymatic Activity Assay

This protocol measures the ability of this compound to inhibit the enzymatic activity of GPX4 by monitoring the consumption of NADPH.[3][4][5]

Materials:

-

Purified recombinant human GPX4U46C protein

-

This compound

-

GPX4 Assay Buffer (e.g., 100 mM Tris-HCl pH 7.4, 5 mM EDTA)

-

Glutathione (GSH)

-

Glutathione Reductase (GR)

-

NADPH

-

Phosphatidylcholine hydroperoxide (PLOOH) or Cumene (B47948) hydroperoxide

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing GPX4 Assay Buffer, a final concentration of 3 mM GSH, 1 unit of GR, and 0.2 mM NADPH.

-

Add purified GPX4U46C protein to the reaction mixture.

-

To test for inhibition, add varying concentrations of this compound (dissolved in DMSO) to the wells. For control wells, add an equivalent volume of DMSO.

-

Pre-incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate (e.g., PLOOH or cumene hydroperoxide).

-

Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADPH consumption is proportional to GPX4 activity.

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

-

Determine the inhibitor constant (Ki) by fitting the data to an appropriate enzyme inhibition model.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of this compound to GPX4 within a cellular context by measuring changes in the thermal stability of the target protein.[4][6][7][8][9]

Materials:

-

HT-1080 cells

-

This compound

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS) with protease inhibitors

-

Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

-

Thermal cycler

-

Centrifuge

-

SDS-PAGE and Western blotting reagents

-

Anti-GPX4 antibody

Procedure:

-

Treat HT-1080 cells with this compound or DMSO for a specified duration.

-

Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a cooling step at room temperature for 3 minutes.

-

Lyse the cells by freeze-thaw cycles or sonication.

-

Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

Collect the supernatant containing the soluble protein fraction.

-

Analyze the amount of soluble GPX4 at each temperature by Western blotting using an anti-GPX4 antibody.

-

Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Intact Protein Mass Spectrometry

This method is used to confirm the covalent binding of this compound to GPX4 by detecting the mass increase of the protein-inhibitor adduct.[10][11][12][13][14]

Materials:

-

Purified recombinant human GPX4U46C protein

-

This compound

-

Incubation buffer (e.g., ammonium (B1175870) bicarbonate)

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Incubate purified GPX4U46C with an excess of this compound in a suitable buffer for a sufficient time to allow for the covalent reaction. A control sample with GPX4U46C and DMSO should be prepared in parallel.

-

Remove unbound this compound using a desalting column or buffer exchange.

-

Analyze the samples using an LC-MS system. The protein is typically denatured and ionized before entering the mass spectrometer.

-

Deconvolute the resulting mass spectra to determine the molecular weight of the protein species.

-

A mass shift in the this compound-treated sample corresponding to the molecular weight of this compound confirms the formation of a covalent adduct.

X-ray Crystallography of GPX4-LOC1886 Complex

This technique provides atomic-level detail of the interaction between this compound and GPX4.[15][16][17][18][19]

Materials:

-

Highly purified and concentrated recombinant human GPX4U46C protein

-

This compound

-

Crystallization screening kits

-

Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)

-

X-ray diffraction equipment (synchrotron source is often preferred)

Procedure:

-

Form the GPX4-LOC1886 complex by incubating the purified protein with an excess of the inhibitor.

-

Set up crystallization trials by mixing the protein-ligand complex solution with various crystallization screen solutions in crystallization plates.

-

Incubate the plates under controlled temperature conditions and monitor for crystal growth.

-

Once suitable crystals are obtained, they are cryo-protected and flash-cooled in liquid nitrogen.

-

Collect X-ray diffraction data from the crystals using an X-ray source.

-

Process the diffraction data and solve the crystal structure using molecular replacement and refinement software.

-

The final electron density map will reveal the precise binding location and covalent linkage of this compound to GPX4.

Lipid Peroxidation Assay using C11-BODIPY

This assay quantifies the level of lipid peroxidation in cells treated with this compound using the fluorescent probe C11-BODIPY 581/591.[20][21][22][23][24]

Materials:

-

HT-1080 cells

-

This compound

-

Ferrostatin-1 (ferroptosis inhibitor control)

-

C11-BODIPY 581/591 fluorescent probe

-

Cell culture medium

-

Flow cytometer

Procedure:

-

Seed HT-1080 cells in appropriate culture plates and allow them to adhere.

-

Treat the cells with this compound at the desired concentration. Include control groups: untreated cells, vehicle (DMSO) treated cells, and cells co-treated with this compound and Ferrostatin-1.

-

Towards the end of the treatment period, add C11-BODIPY 581/591 to the cell culture medium at a final concentration of 1-2 µM and incubate for 30 minutes.

-

Harvest the cells, wash with PBS, and resuspend in a suitable buffer for flow cytometry.

-

Analyze the cells on a flow cytometer. The C11-BODIPY probe fluoresces red in its reduced state and shifts to green upon oxidation by lipid peroxides.

-

Quantify the level of lipid peroxidation by measuring the shift in fluorescence from the red to the green channel. An increase in the green fluorescence intensity indicates a higher level of lipid peroxidation.

Mandatory Visualization

Signaling Pathway of this compound-Induced Ferroptosis

Caption: Mechanism of this compound-induced ferroptosis through covalent inhibition of GPX4.

Experimental Workflow for Characterizing this compound

Caption: Workflow for the initial biochemical and cellular characterization of this compound.

Conclusion

The initial studies on this compound have established it as a valuable tool compound for investigating the role of GPX4 and ferroptosis in various pathological contexts. Its unique mechanism of covalent binding to an allosteric site on GPX4 distinguishes it from other GPX4 inhibitors and provides a basis for the development of novel therapeutics. This technical guide has summarized the key findings and detailed the experimental methodologies from these foundational studies to aid researchers and drug development professionals in their ongoing efforts to understand and therapeutically target the ferroptosis pathway. Further research will be necessary to optimize the potency, selectivity, and pharmacokinetic properties of this compound for potential clinical applications.

References

- 1. stockwelllab.fas.columbia.edu [stockwelllab.fas.columbia.edu]

- 2. Small-molecule allosteric inhibitors of GPX4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Frontiers | Activation of Glutathione Peroxidase 4 as a Novel Anti-inflammatory Strategy [frontiersin.org]

- 5. m.youtube.com [m.youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]

- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. mdpi.com [mdpi.com]

- 11. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]

- 14. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. creative-biostructure.com [creative-biostructure.com]

- 18. journals.iucr.org [journals.iucr.org]

- 19. Introduction to protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 20. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 21. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]

- 22. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]

- 23. researchgate.net [researchgate.net]

- 24. abpbio.com [abpbio.com]

Methodological & Application

Application Notes and Protocols for LOC1886 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

LOC1886 is a potent small molecule allosteric inhibitor of Glutathione (B108866) Peroxidase 4 (GPX4).[1][2] By covalently binding to an allosteric site centered around cysteine 66, this compound inhibits the enzymatic activity of GPX4 and promotes its degradation.[3][4] This dual mechanism leads to the accumulation of lipid reactive oxygen species (ROS), ultimately inducing a specific form of regulated cell death known as ferroptosis.[2][3][4] These characteristics make this compound a valuable tool for studying the mechanisms of ferroptosis and for identifying potential therapeutic strategies that exploit this cell death pathway, particularly in cancer cells that are dependent on GPX4 for survival.

This document provides detailed protocols for the use of this compound in cell culture experiments, focusing on the well-characterized effects in the HT-1080 fibrosarcoma cell line. Additionally, it includes general cell culture procedures to ensure the successful execution of these experiments.

Data Presentation

The following tables summarize quantitative data from experiments using this compound in the HT-1080 human fibrosarcoma cell line.

Table 1: this compound Concentration and Effects on GPX4

| Parameter | Concentration | Cell Line | Effect | Reference |

| GPX4 Inhibition (in cell lysates) | 200 µM | HT-1080 | Significant inhibition of GPX4 enzymatic activity | [2] |

| GPX4 Degradation | 100 µM | HT-1080 | Induces degradation of native GPX4 | [2] |

| Inhibition Constant (Ki) vs. purified GPX4U46C | 102 µM | N/A | Ki value for purified protein | [1] |

Table 2: this compound in Cellular Assays

| Assay | Concentration | Cell Line | Incubation Time | Observed Effect | Reference |

| Lipid Peroxidation | 100 µM | HT-1080 | Not specified | Significant increase in lipid peroxidation | [2] |

| Cell Viability | 125 µM | HT-1080 | 48 hours | Induction of cell death (ferroptosis) | [4] |

Signaling Pathway of this compound-Induced Ferroptosis

The diagram below illustrates the mechanism by which this compound induces ferroptosis through the inhibition of GPX4.

Caption: Mechanism of this compound-induced ferroptosis.

Experimental Protocols

General Cell Culture Protocols for HT-1080 Cells

These protocols provide a general guideline for the culture of HT-1080 cells. For more detailed instructions, refer to cell culture handbooks.

Protocol 1: Thawing Cryopreserved HT-1080 Cells

-

Warm the complete growth medium (e.g., MEM with 10% FBS and 1% Penicillin-Streptomycin) to 37°C in a water bath.

-

Quickly thaw the cryovial of HT-1080 cells in the 37°C water bath until a small ice crystal remains.

-

Decontaminate the outside of the vial with 70% ethanol.

-

Under sterile conditions, transfer the cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge the cell suspension at approximately 125 x g for 5-7 minutes.

-

Aspirate the supernatant and gently resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete growth medium.

-

Transfer the cell suspension to a T-75 flask.

-

Incubate the flask at 37°C in a humidified incubator with 5% CO₂.

-

Change the medium the following day to remove any residual cryoprotectant.

Protocol 2: Subculturing (Passaging) HT-1080 Cells

-

Observe the cells under a microscope to ensure they are healthy and have reached 70-80% confluency.

-

Aspirate the culture medium from the flask.

-

Wash the cell monolayer with a sterile, calcium- and magnesium-free phosphate-buffered saline (PBS).

-

Add 2-3 mL of a cell detachment agent (e.g., 0.25% Trypsin-EDTA) to the flask, ensuring the entire cell layer is covered.

-

Incubate at 37°C for 3-5 minutes, or until the cells have detached. Monitor detachment under a microscope.

-

Add 5-7 mL of complete growth medium to the flask to neutralize the trypsin.

-

Gently pipette the cell suspension up and down to create a single-cell suspension.

-

Transfer the cell suspension to a 15 mL conical tube and centrifuge at 125 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in a desired volume of fresh complete growth medium.

-

Determine the cell concentration using a hemocytometer or automated cell counter.

-

Seed new culture vessels at the desired density (e.g., a 1:2 to 1:4 split ratio).

-

Return the new cultures to the incubator.

This compound-Specific Experimental Protocols

Protocol 3: Induction of Ferroptosis with this compound

This protocol outlines the steps to induce ferroptosis in HT-1080 cells using this compound and assess the outcome via a cell viability assay.

Caption: Experimental workflow for inducing ferroptosis.

-

Cell Seeding:

-

Culture HT-1080 cells as described in the general protocols.

-

Seed the cells into a 96-well plate at a density that will allow them to reach 70-80% confluency after 24 hours.

-

Incubate the plate at 37°C and 5% CO₂ for 24 hours.

-

-

Treatment:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

On the day of the experiment, dilute the this compound stock solution in complete culture medium to the desired final concentration (e.g., 125 µM).[4] Include a vehicle control (medium with the same concentration of DMSO).

-

For rescue experiments, co-treat with a ferroptosis inhibitor like ferrostatin-1 (e.g., 100 µM).[2]

-

Carefully remove the medium from the wells and replace it with the medium containing the different treatments.

-

Incubate the plate for 48 hours.[4]

-

-

Cell Viability Assay (e.g., CellTiter-Glo®):

-

After the 48-hour incubation, allow the plate to equilibrate to room temperature for about 30 minutes.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Protocol 4: Measurement of Lipid Peroxidation using C11-BODIPY

This protocol describes the use of the fluorescent probe C11-BODIPY 581/591 to measure lipid peroxidation in cells treated with this compound.

-

Cell Seeding and Treatment:

-

Seed HT-1080 cells in a suitable format for flow cytometry or fluorescence microscopy (e.g., 6-well plates).

-

Allow cells to adhere and grow to 70-80% confluency.

-

Treat the cells with 100 µM this compound for the desired duration.[2] Include a vehicle control and a positive control for ferroptosis if available (e.g., RSL3).

-

-

Staining with C11-BODIPY:

-

Prepare a working solution of C11-BODIPY 581/591 in serum-free medium at a final concentration of 2-10 µM.

-

Remove the treatment medium from the cells.

-

Add the C11-BODIPY working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

-

-

Cell Harvesting and Analysis (for Flow Cytometry):

-

After incubation, wash the cells with PBS.

-

Harvest the cells using a gentle dissociation reagent (e.g., Accutase).

-

Centrifuge the cells and resuspend them in a suitable buffer for flow cytometry (e.g., PBS with 1% BSA).

-

Analyze the cells on a flow cytometer. The oxidized form of C11-BODIPY fluoresces in the green channel (e.g., FITC channel), while the reduced form fluoresces in the red channel (e.g., PE-Texas Red channel).

-

An increase in the green fluorescence signal indicates lipid peroxidation.

-

Protocol 5: In Vitro GPX4 Inhibition Assay

This protocol is for assessing the direct inhibitory effect of this compound on GPX4 activity in cell lysates.

-

Preparation of Cell Lysates:

-

Culture HT-1080 cells to a high density in a larger format vessel (e.g., T-175 flask).

-

Harvest the cells and wash them with cold PBS.

-

Lyse the cells in a suitable lysis buffer on ice.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cellular proteins.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

-

Inhibition Assay:

-

In a reaction tube, pre-incubate the HT-1080 cell lysate with either DMSO (vehicle control) or 200 µM this compound.[2]

-

Initiate the GPX4 activity measurement using a commercially available GPX4 assay kit, which typically measures the consumption of NADPH in a coupled reaction with glutathione reductase.

-

Measure the change in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the GPX4 activity and compare the activity in the this compound-treated lysate to the vehicle control. A decrease in activity indicates inhibition by this compound.

-

References

Application Notes and Protocols for Treating HT-1080 Cells with LOC1886

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the treatment of the human fibrosarcoma cell line, HT-1080, with LOC1886. This compound is a small-molecule allosteric inhibitor of Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis. By inhibiting GPX4, this compound induces a specific form of iron-dependent programmed cell death known as ferroptosis, characterized by the accumulation of lipid peroxides. These protocols are intended to guide researchers in studying the effects of this compound on HT-1080 cells, a widely used model for cancer research.

Key Characteristics of the HT-1080 Cell Line

The HT-1080 cell line, established from a human fibrosarcoma, is a valuable in vitro model for cancer research due to its epithelial-like morphology and adherent growth properties. A notable feature of this cell line is the presence of an activated N-ras oncogene, contributing to its tumorigenic characteristics. HT-1080 cells are known for their high invasive potential, which is attributed to their production of matrix metalloproteinases (MMPs).

Mechanism of Action of this compound

This compound induces ferroptosis in HT-1080 cells by targeting GPX4. The proposed mechanism involves the following steps:

-

Inhibition of GPX4: this compound allosterically and covalently binds to GPX4, inhibiting its enzymatic activity.

-

Lipid Peroxidation: The inhibition of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS), causing extensive lipid peroxidation.

-

Ferroptosis Induction: The overwhelming lipid peroxidation results in cell death through ferroptosis. This can be rescued by treatment with the ferroptosis-specific inhibitor, ferrostatin-1.

Quantitative Data Summary

The following table summarizes quantitative data from experiments treating HT-1080 cells with this compound and related compounds.

| Parameter | Compound | Concentration | Effect in HT-1080 Cells | Reference |

| GPX4 Inhibition | This compound | 200 µM | Significantly inhibited the enzymatic activity of GPX4 in cell lysates. | [1][2] |

| GPX4 Degradation | This compound | 100 µM | Induced degradation of native GPX4. | [1][2] |

| Lipid Peroxidation | This compound | 100 µM | Induced a significant increase in lipid peroxidation, as measured by the fluorescent probe C11-BODIPY. | [1] |

| Cell Viability | This compound | 125 µM | Induced ferroptotic cell death, which was rescued by ferrostatin-1 and alpha-tocopherol. | [1] |

| Cell Viability (IC50) | Compound 18a (a GPX4 degrader) | 2.37 ± 0.17 µM | Showed a potent anti-proliferative effect. | [3] |

Experimental Protocols

Culture of HT-1080 Cells

A crucial first step is the proper maintenance of the HT-1080 cell line.

Materials:

-

HT-1080 cells

-

High Glucose DMEM Medium

-

Heat-Inactivated Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin Solution

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA solution

-

T-75 cell culture flasks

-

Centrifuge tubes (15 mL and 50 mL)

-

Serological pipettes

-

Humidified incubator (37°C, 5% CO₂)

Protocol:

-

Thawing Frozen Cells:

-

Quickly thaw the cryovial of HT-1080 cells in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium (High Glucose DMEM with 10% FBS and 1% Penicillin-Streptomycin).

-

Centrifuge at approximately 125 x g for 5-7 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.

-

Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified incubator with 5% CO₂.[4]

-

-

Maintaining the Culture:

-

Change the medium every 2-3 days.

-

Passage the cells when they reach 80-90% confluence.[4]

-

-

Subculturing:

-

Aspirate the old medium and wash the cells with sterile PBS.

-

Add 2-3 mL of 0.25% Trypsin-EDTA solution and incubate at 37°C for 3-5 minutes, or until cells detach.

-

Neutralize the trypsin by adding 5-7 mL of complete growth medium.

-

Create a single-cell suspension by gently pipetting.

-

Centrifuge the cell suspension at 125 x g for 5 minutes.

-

Resuspend the cell pellet in fresh complete growth medium and seed new flasks at a split ratio of 1:4 to 1:8.[4]

-

Treatment of HT-1080 Cells with this compound

This protocol outlines the general procedure for treating HT-1080 cells with this compound for downstream assays.

Materials:

-

Cultured HT-1080 cells

-

This compound

-

DMSO (for stock solution)

-

Complete growth medium

-

Multi-well plates (e.g., 6-well, 96-well)

Protocol:

-

Cell Seeding:

-

Seed HT-1080 cells in the desired multi-well plate format at a density appropriate for the specific assay. Allow cells to adhere overnight.

-

-

Preparation of this compound Working Solution:

-

Cell Treatment:

-

Remove the existing medium from the cells.

-

Add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

Incubate the cells for the desired time period (e.g., 24, 48 hours).

-

Cell Viability Assay (WST-8/MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Treated HT-1080 cells in a 96-well plate

-

WST-8 or MTT reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

Protocol:

-

Following treatment with this compound, add 10 µL of WST-8 or MTT solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

If using MTT, add 100 µL of solubilization solution to each well and mix to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

Western Blot for GPX4 Degradation

This protocol is used to assess the levels of GPX4 protein following treatment with this compound.

Materials:

-

Treated HT-1080 cells in a 6-well plate

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against GPX4

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Lyse the treated cells and quantify the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-GPX4 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the bands using an imaging system.

Lipid Peroxidation Assay (C11-BODIPY Staining)

This assay uses the fluorescent probe C11-BODIPY to detect lipid peroxidation in live cells.

Materials:

-

Treated HT-1080 cells

-

C11-BODIPY 581/591 fluorescent probe

-

Fluorescence microscope or flow cytometer

Protocol:

-

Incubate the this compound-treated cells with 1-2 µM of C11-BODIPY 581/591 in cell culture media for 30 minutes.

-

Wash the cells twice with HBSS.

-

Analyze the cells by fluorescence microscopy or flow cytometry. Upon oxidation, the fluorescence emission of the probe shifts from red (~591 nm) to green (~510 nm).[1]

Visualizations

Caption: Mechanism of this compound-induced ferroptosis in HT-1080 cells.

Caption: General experimental workflow for studying the effects of this compound on HT-1080 cells.

References

Application Notes and Protocols for LOC1886-Mediated GPX4 Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

LOC1886 is a small molecule inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme involved in the prevention of ferroptosis, a form of iron-dependent regulated cell death. By covalently binding to GPX4, this compound not only inhibits its enzymatic activity but also induces its degradation.[1] This dual mechanism of action makes this compound a valuable tool for studying the role of GPX4 in various physiological and pathological processes, and a potential therapeutic agent for diseases such as cancer, where ferroptosis induction is a promising strategy.

These application notes provide a summary of the known effects of this compound on GPX4, along with detailed protocols for its use in cell culture experiments to induce and assess GPX4 degradation.

Data Presentation

The following table summarizes the quantitative data available for this compound treatment and its effect on GPX4.

| Parameter | Cell Line | Concentration | Treatment Duration | Observed Effect |

| GPX4 Degradation | HT-1080 | 100 µM | Not specified in time-course | Degradation of GPX4 observed |

| Lipid Peroxidation | HT-1080 | 100 µM | Not specified | Increased lipid peroxidation |

| Cell Viability | Not specified | Not specified | 48 hours | Used for cell viability assays |

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental procedures, the following diagrams are provided.

Experimental Protocols

The following are detailed protocols for the use of this compound to induce GPX4 degradation and the subsequent analysis.

Protocol 1: Time-Course of this compound-Induced GPX4 Degradation in Cell Culture

This protocol is designed to determine the optimal treatment duration of this compound for inducing GPX4 degradation in a specific cell line.

Materials:

-

Cell line of interest (e.g., HT-1080)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell scrapers

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a multi-well plate (e.g., 6-well plate) at a density that allows them to reach 70-80% confluency at the time of harvest.

-

Incubate the cells overnight in a humidified incubator at 37°C with 5% CO₂.

-

-

This compound Treatment:

-

Prepare working solutions of this compound in complete cell culture medium. A final concentration of 100 µM is a recommended starting point for HT-1080 cells.

-

Include a vehicle control (DMSO) at the same final concentration as in the this compound-treated wells.

-

Remove the old medium from the cells and add the medium containing this compound or vehicle.

-

Treat the cells for various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).

-

-

Cell Lysis:

-

At each time point, aspirate the medium and wash the cells once with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer to each well.

-

Incubate on ice for 15-30 minutes.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Transfer the supernatant (protein lysate) to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

-

Sample Preparation for Western Blot:

-

Based on the protein concentration, normalize the volume of each lysate to ensure equal protein loading for Western blot analysis.

-

Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

-

Protocol 2: Western Blot Analysis of GPX4 Degradation

This protocol details the procedure for detecting GPX4 protein levels by Western blotting.

Materials:

-

Protein samples from Protocol 1

-

SDS-PAGE gels

-

Running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against GPX4

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

SDS-PAGE:

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

-

Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Blocking:

-

Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with the primary antibody against GPX4 (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

-

Washing:

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Secondary Antibody Incubation:

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.

-

-

Washing:

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

-

Capture the signal using an imaging system.

-

-

Stripping and Re-probing (Optional):

-

If necessary, the membrane can be stripped and re-probed with an antibody against a loading control to confirm equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the GPX4 band intensity to the corresponding loading control band intensity.

-

Plot the normalized GPX4 levels against the treatment time to determine the kinetics of degradation.

-

Conclusion

This compound is a valuable chemical probe for studying GPX4 biology and inducing ferroptosis. The provided protocols offer a framework for researchers to investigate the effects of this compound on GPX4 degradation in their specific experimental systems. It is recommended to perform a time-course experiment to establish the optimal treatment duration for achieving the desired level of GPX4 degradation. Further characterization of the downstream effects of this compound-induced GPX4 degradation, such as lipid peroxidation and cell viability assays, will provide a more comprehensive understanding of its biological activity.

References

Application Notes and Protocols for Measuring Lipid ROS with C11-BODIPY Following Liproxstatin-1 Treatment

Introduction

Lipid peroxidation, a process driven by the accumulation of reactive oxygen species (ROS) in cellular membranes, is a key event in various pathological conditions and a hallmark of ferroptosis, a form of regulated cell death. The accurate measurement of lipid ROS is crucial for research in these areas. C11-BODIPY™ 581/591 is a fluorescent lipid peroxidation sensor that is widely used for this purpose. This ratiometric probe incorporates into cellular membranes and exhibits a fluorescence emission shift from red to green upon oxidation, allowing for a quantitative assessment of lipid peroxidation.

Liproxstatin-1 (referred to as Lipo-1886 in the context of this document) is a potent inhibitor of ferroptosis. It acts as a radical-trapping antioxidant, effectively suppressing lipid peroxidation and protecting cells from this form of cell death. These application notes provide a comprehensive protocol for utilizing C11-BODIPY™ 581/591 to measure the inhibitory effect of Liproxstatin-1 on lipid ROS in cultured cells.

Data Presentation

The following table summarizes representative quantitative data on the effect of Liproxstatin-1 on lipid ROS levels as measured by the C11-BODIPY™ 581/591 assay. The data is presented as the mean fluorescence intensity (MFI) of the oxidized C11-BODIPY™ probe or the ratio of oxidized to reduced probe fluorescence, indicating the extent of lipid peroxidation.

| Treatment Group | Mean Oxidized C11-BODIPY™ Fluorescence (Arbitrary Units) | Red/Green Fluorescence Ratio | Fold Change vs. Control (Oxidized Signal) |

| Vehicle Control | 100 ± 12 | 1.0 ± 0.1 | 1.0 |

| Ferroptosis Inducer (e.g., RSL3, Hemin) | 450 ± 35 | 0.22 ± 0.03 | 4.5 |

| Ferroptosis Inducer + Liproxstatin-1 (1 µM) | 150 ± 18 | 0.67 ± 0.08 | 1.5 |

| Liproxstatin-1 (1 µM) alone | 95 ± 10 | 1.05 ± 0.1 | 0.95 |

Note: The data presented in this table are representative examples derived from published studies and are intended for illustrative purposes. Actual results may vary depending on the cell type, experimental conditions, and the specific ferroptosis inducer used.

Experimental Protocols

Two primary methods for quantifying C11-BODIPY™ 581/591 fluorescence are detailed below: flow cytometry for high-throughput analysis of cell populations and fluorescence microscopy for visualization of subcellular lipid peroxidation.

Protocol 1: Measurement of Lipid ROS by Flow Cytometry

This protocol provides a method for the quantitative analysis of lipid peroxidation in a cell suspension.

Materials:

-

C11-BODIPY™ 581/591 (e.g., Thermo Fisher Scientific, D3861)

-

Liproxstatin-1

-

Ferroptosis inducer (e.g., RSL3, erastin)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

Flow cytometer with 488 nm and 561 nm lasers

Procedure:

-

Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will allow them to reach 70-80% confluency on the day of the experiment.

-

Compound Treatment:

-

Pre-treat cells with the desired concentration of Liproxstatin-1 (e.g., 200 nM to 1 µM) for 2-4 hours.

-

Induce lipid peroxidation by adding a ferroptosis inducer (e.g., RSL3, hemin) at a pre-determined optimal concentration and incubate for the desired time.

-

Include appropriate controls: vehicle control, ferroptosis inducer alone, and Liproxstatin-1 alone.

-

-

C11-BODIPY™ Staining:

-

Prepare a fresh 2 µM working solution of C11-BODIPY™ 581/591 in serum-free cell culture medium.

-

Remove the treatment medium and wash the cells once with PBS.

-

Add the C11-BODIPY™ working solution to the cells and incubate for 30 minutes at 37°C, protected from light.

-

-

Cell Harvesting:

-